The compound is cataloged under various databases, including PubChem and BenchChem, where it is recognized for its utility in research applications related to drug synthesis and development. Its CAS number is 877638-84-1, indicating its unique identity in chemical databases.
The synthesis of N-(4-methoxyphenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide typically involves multi-step reactions. While specific detailed methods for this exact compound may not be extensively documented in the literature, related compounds suggest a general synthetic route:
The synthesis may require controlling reaction conditions such as temperature and pH to optimize yield and purity.
The molecular structure of N-(4-methoxyphenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide can be represented by its canonical SMILES notation: CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)OC. This notation highlights key features:
N-(4-methoxyphenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide may participate in various chemical reactions typical for thiazole derivatives:
These reactions are crucial for modifying the compound for enhanced biological activity or selectivity.
The physical properties of N-(4-methoxyphenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide include:
| Property | Value |
|---|---|
| Molecular Weight | 345.38 g/mol |
| Molecular Formula | C15H15N5O3S |
| Appearance | Solid (not specified) |
| Solubility | Soluble in organic solvents (exact solubility not specified) |
These properties are essential for predicting behavior in biological systems and during formulation.
N-(4-methoxyphenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide has several potential applications:
CAS No.: 112514-54-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: